5'-ODMT cEt G Phosphoramidite (Amidite)

Oligonucleotide Synthesis Process Chemistry Phosphoramidite Coupling

5'-ODMT cEt G Phosphoramidite is a constrained ethyl BNA building block delivering >100-fold nuclease resistance and improved therapeutic index vs LNA with reduced hepatotoxicity. Lower protein binding avidity than 2'F modifications. Process note: requires larger activator excess and >10-fold slower activation than DNA amidites. Ideal for GalNAc-conjugated gapmer ASOs targeting hepatocyte delivery and GMP process scale-up.

Molecular Formula C46H56N7O9P
Molecular Weight 882.0 g/mol
CAS No. 945628-66-0
Cat. No. B12407937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-ODMT cEt G Phosphoramidite (Amidite)
CAS945628-66-0
Molecular FormulaC46H56N7O9P
Molecular Weight882.0 g/mol
Structural Identifiers
SMILESCC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C46H56N7O9P/c1-28(2)41(54)50-44-49-40-37(42(55)51-44)48-27-52(40)43-38-39(62-63(59-25-13-24-47)53(29(3)4)30(5)6)45(61-43,31(7)60-38)26-58-46(32-14-11-10-12-15-32,33-16-20-35(56-8)21-17-33)34-18-22-36(57-9)23-19-34/h10-12,14-23,27-31,38-39,43H,13,25-26H2,1-9H3,(H2,49,50,51,54,55)/t31-,38+,39-,43+,45-,63?/m0/s1
InChIKeyVMDSRWMHPUGGSZ-KHGLYSIJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-ODMT cEt G Phosphoramidite (Amidite) CAS 945628-66-0: Technical Profile and Procurement Considerations


5'-ODMT cEt G Phosphoramidite (Amidite), CAS 945628-66-0, is a constrained ethyl (cEt) bicyclic nucleic acid (BNA) phosphoramidite building block used in solid-phase oligonucleotide synthesis [1]. It features a 5'-O-dimethoxytrityl (DMT) protecting group, a 2'-O-ethyl-4'-C-methylene bridged sugar moiety that locks the ribose in a C3'-endo conformation, and a guanine nucleobase protected with an isobutyryl group . The compound has a molecular weight of 881.95 g/mol and is typically supplied as a white to off-white powder with purity specifications ranging from 95% to ≥98% . This phosphoramidite enables the incorporation of cEt-modified guanosine into antisense oligonucleotides (ASOs), siRNA, and other therapeutic or diagnostic nucleic acid constructs, providing enhanced target affinity and nuclease resistance relative to unmodified DNA or RNA [2].

Why 5'-ODMT cEt G Phosphoramidite (Amidite) Cannot Be Replaced by Standard DNA, 2'-MOE, or LNA Phosphoramidites


The cEt modification imposes distinct synthetic and biophysical constraints that preclude simple substitution with standard deoxyribonucleoside, 2'-MOE, or LNA phosphoramidites. During solid-phase synthesis, cEt phosphoramidites require a larger excess of activator to achieve complete activation compared with their deoxyribonucleoside analogues, and even with double the relative activator charge, the observed activation rate is over 10 times lower [1]. This necessitates adjusted coupling protocols to maintain acceptable stepwise yields. Furthermore, oligonucleotides incorporating cEt modifications exhibit a unique combination of hybridization affinity and nuclease resistance that differs from LNA and 2'-MOE. While LNA provides higher ΔTm per modification, cEt offers an improved therapeutic index in vivo, with reduced hepatotoxicity risk compared to LNA and lower protein binding avidity relative to 2'F modifications [2][3]. These performance characteristics are inherently tied to the specific 2'-O-ethyl-4'-C-methylene bridge structure; substituting a generic or alternative phosphoramidite yields a different oligonucleotide with altered target engagement, metabolic stability, and safety profile, rendering direct interchange scientifically invalid [4].

Quantitative Differentiation Evidence for 5'-ODMT cEt G Phosphoramidite (Amidite) Relative to Key Analogs


cEt Phosphoramidite Activation Kinetics vs. Deoxyribonucleoside Phosphoramidites

The activation kinetics of cEt phosphoramidites are significantly slower than those of standard deoxyribonucleoside phosphoramidites. Using in-line mid-IR and rapid NMR spectroscopy, cEt phosphoramidites required a larger excess of activator to achieve complete activation, and even with double the relative activator charge, the observed rate was over 10 times lower [1]. This differential kinetic behavior necessitates extended coupling times or higher activator concentrations during solid-phase synthesis to achieve coupling efficiencies comparable to DNA amidites.

Oligonucleotide Synthesis Process Chemistry Phosphoramidite Coupling

Exonuclease Resistance of cEt-Modified Oligonucleotides vs. LNA and DNA

Oligonucleotides containing cEt modifications exhibit greatly improved resistance to exonuclease digestion compared to those containing LNA or unmodified DNA. In biophysical evaluations, cEt-containing oligonucleotides demonstrated >100-fold improvement in exonuclease resistance relative to DNA, whereas LNA provided >50-fold improvement [1]. This enhanced stability translates to prolonged circulation half-life and increased tissue exposure in vivo, which is critical for therapeutic ASO performance.

Antisense Oligonucleotides Nuclease Stability Metabolic Stability

In Vivo Potency Enhancement of GalNAc-Conjugated cEt Gapmer ASOs vs. Unconjugated ASOs

GalNAc conjugation improved the in vivo potency of ASOs containing constrained ethyl bicyclo nucleic acid (cEt BNA) by 10- to 20-fold compared to unconjugated ASOs [1]. This enhancement was observed in mouse liver following subcutaneous administration and is attributed to asialoglycoprotein receptor (ASGR)-mediated hepatocyte uptake. The study further demonstrated that this potency boost is consistent across multiple sugar modifications, including LNA (also 10- to 20-fold improvement), confirming that the cEt scaffold is fully compatible with this clinically validated delivery strategy [1].

Antisense Oligonucleotide Therapeutics GalNAc Conjugation Liver-Targeted Delivery

Hepatotoxicity Risk Profile of cEt Gapmer ASOs vs. 2'F Gapmer ASOs

In a comparative in vivo study, 2'F-modified gapmer PS-ASOs caused significant hepatotoxicity in mice, evidenced by activation of the P53 pathway, downregulation of metabolic pathways, and liver necrosis within 24-48 hours of administration. In contrast, ASOs modified with cEt or 2'MOE did not exhibit this acute hepatotoxicity [1]. The toxicity of 2'F PS-ASOs correlated with higher intracellular protein binding, including DBHS family proteins, whereas cEt-modified ASOs showed lower protein avidity and a comparatively favorable safety profile [1]. This suggests that cEt offers a better therapeutic index than 2'F modifications, though head-to-head toxicity comparisons with LNA or 2'MOE were not quantified in this study.

ASO Safety Hepatotoxicity Protein Binding

Hybridization Affinity (Tm Enhancement) of cEt vs. LNA and 2'-MOE

The cEt modification increases the melting temperature (Tm) of oligonucleotide duplexes by approximately +3.5°C per incorporation when paired with complementary RNA or DNA, compared to an unmodified DNA counterpart [1]. In comparison, LNA provides a slightly higher ΔTm of approximately +4.0°C per modification, while 2'-MOE yields a lower ΔTm of approximately +2.0°C [1]. The cEt modification thus occupies an intermediate position in affinity enhancement, balancing high target binding with potentially reduced off-target hybridization risks associated with ultra-high affinity LNA modifications [2].

Thermodynamics Duplex Stability Antisense Affinity

Optimal Research and Industrial Applications for 5'-ODMT cEt G Phosphoramidite (Amidite)


Synthesis of GalNAc-Conjugated cEt Gapmer ASOs for Liver-Targeted Therapeutics

Given the demonstrated 10- to 20-fold potency improvement of GalNAc-conjugated cEt ASOs in vivo [1], 5'-ODMT cEt G phosphoramidite is ideally suited for constructing gapmer ASOs intended for hepatocyte delivery via ASGR-mediated uptake. This application leverages both the high nuclease resistance (>100-fold vs. DNA) and the favorable therapeutic index of cEt modifications [2]. Procurement of this building block is strategically justified for programs developing RNA-targeting therapies for liver-expressed disease genes, including those in metabolic, cardiovascular, and infectious disease areas.

Antisense Oligonucleotides Requiring Enhanced Exonuclease Stability with Moderate Affinity

Oligonucleotides incorporating cEt G demonstrate >100-fold improvement in exonuclease resistance compared to DNA, surpassing the >50-fold improvement offered by LNA [1]. This property makes 5'-ODMT cEt G phosphoramidite particularly valuable for applications where extended circulation half-life is required but ultra-high target affinity (as with LNA) may lead to off-target hybridization or toxicity. Examples include systemic ASO therapeutics for extra-hepatic tissues, splice-switching oligonucleotides, and nuclease-resistant probes for in vivo imaging.

Oligonucleotide Therapeutics Where LNA-Associated Hepatotoxicity Is a Concern

While both cEt and LNA are high-affinity modifications, cEt has been reported to offer an improved therapeutic index relative to LNA in preclinical models [1]. Although direct quantitative hepatotoxicity comparisons between cEt and LNA are limited in the public domain, the reduced protein binding avidity of cEt compared to 2'F modifications [2] and the class-level inference of improved tolerability support the selection of cEt G phosphoramidite for ASO programs where minimizing liver safety risks is paramount. This scenario is particularly relevant for chronic dosing regimens and for targets where LNA-containing ASOs have shown elevated liver enzyme signals in early development.

Process Development for Solid-Phase Oligonucleotide Synthesis with Modified Building Blocks

The unique activation kinetics of cEt phosphoramidites—requiring larger activator excess and exhibiting over 10-fold slower activation rates than DNA amidites [1]—make 5'-ODMT cEt G phosphoramidite a critical reference standard for process development teams optimizing large-scale oligonucleotide manufacturing. Procurement of this compound is essential for establishing robust coupling protocols, validating synthesizer parameters, and ensuring batch-to-batch consistency when scaling up cEt-containing oligonucleotides for GMP production. Understanding these kinetic differences enables process chemists to avoid yield losses and impurity formation during manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-ODMT cEt G Phosphoramidite (Amidite)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.